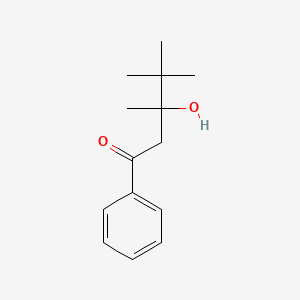![molecular formula C9H24OSi2 B14658980 Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane CAS No. 40965-53-5](/img/structure/B14658980.png)
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane typically involves the reaction of trimethylsilyl chloride with a suitable alcohol or phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction can be represented as follows:
R-OH+TMS-Cl→R-O-TMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane involves the formation of stable silicon-oxygen bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is unique due to its specific structure, which provides a combination of chemical inertness and reactivity. This makes it particularly useful as a protecting group in organic synthesis, as well as in various industrial applications .
Propiedades
Número CAS |
40965-53-5 |
|---|---|
Fórmula molecular |
C9H24OSi2 |
Peso molecular |
204.46 g/mol |
Nombre IUPAC |
trimethyl(2-trimethylsilyloxypropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(2,11(3,4)5)10-12(6,7)8/h1-8H3 |
Clave InChI |
NPVDPCSQNVGVQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


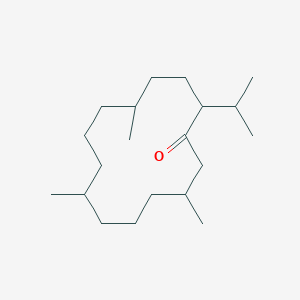
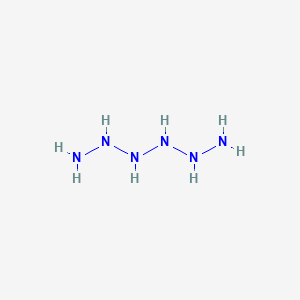
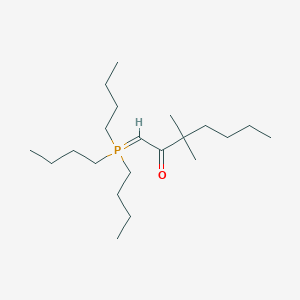
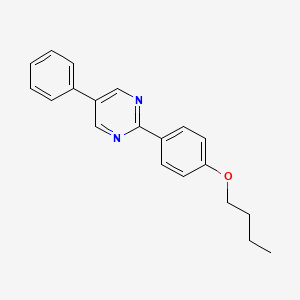
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
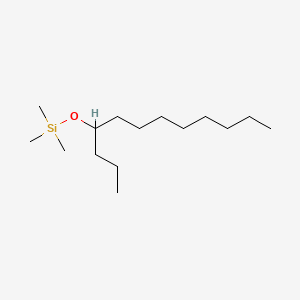
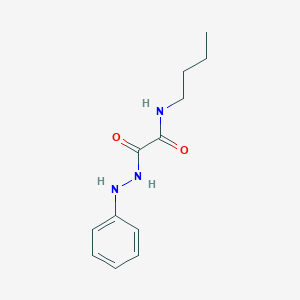
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
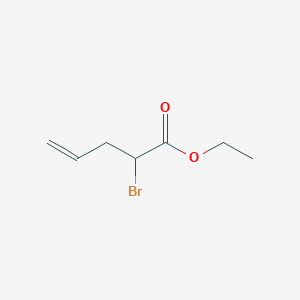
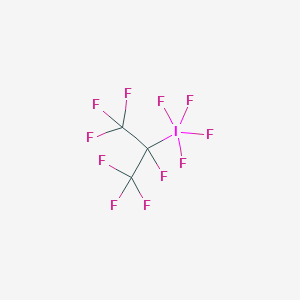
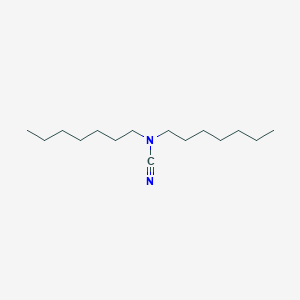
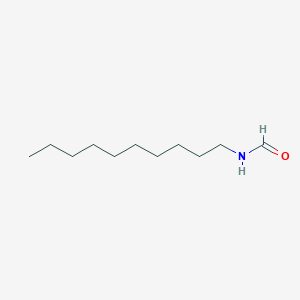
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
